L-alpha-Acetyl-N,N-dinormethadol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DINOR-LAAM, also known as levo-alpha-acetyl-N,N-dinormethadol, is a metabolite of levo-alpha-acetylmethadol. It is a synthetic opioid agonist used primarily in the treatment of opioid dependence. DINOR-LAAM is known for its long duration of action and is more potent than its parent compound, levo-alpha-acetylmethadol .
Preparation Methods
DINOR-LAAM is synthesized through the N-demethylation of levo-alpha-acetylmethadol. The process involves the use of cytochrome P450 enzymes, particularly CYP3A4, which catalyze the sequential N-demethylation of levo-alpha-acetylmethadol to nor-LAAM and then to DINOR-LAAM . Industrial production methods typically involve the use of human liver microsomes or cDNA-expressed cytochrome P450 enzymes to facilitate this conversion .
Chemical Reactions Analysis
DINOR-LAAM undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of various metabolites.
Reduction: Involves the reduction of ketone groups to alcohols.
Substitution: Involves the replacement of functional groups with other substituents.
Common reagents used in these reactions include cytochrome P450 inhibitors like troleandomycin and ketoconazole, which help study the metabolic pathways . The major products formed from these reactions are nor-LAAM and other demethylated metabolites .
Scientific Research Applications
DINOR-LAAM has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving opioid metabolism and pharmacokinetics.
Biology: Studied for its effects on opioid receptors and its role in opioid dependence treatment.
Medicine: Used in clinical research to understand its efficacy and safety in treating opioid dependence.
Industry: Employed in the development of new opioid agonists and antagonists for therapeutic use
Mechanism of Action
DINOR-LAAM exerts its effects by acting as an agonist at the mu-opioid receptors. It binds to these receptors, leading to the activation of G-protein-coupled pathways that modulate synaptic transmission. This results in analgesic effects and suppression of opioid withdrawal symptoms . The compound undergoes extensive first-pass metabolism, with its metabolites being more potent than the parent drug .
Comparison with Similar Compounds
DINOR-LAAM is similar to other synthetic opioids like methadone and levo-alpha-acetylmethadol. it is unique due to its longer duration of action and higher potency. Similar compounds include:
Methadone: A synthetic opioid used for pain management and opioid dependence treatment.
Levo-alpha-acetylmethadol: The parent compound of DINOR-LAAM, used in opioid dependence treatment.
Nor-LAAM: An intermediate metabolite in the conversion of levo-alpha-acetylmethadol to DINOR-LAAM
DINOR-LAAM’s uniqueness lies in its prolonged activity and higher potency compared to its parent compound and other similar opioids .
Properties
CAS No. |
54276-34-5 |
---|---|
Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[(3S,6S)-6-amino-4,4-diphenylheptan-3-yl] acetate |
InChI |
InChI=1S/C21H27NO2/c1-4-20(24-17(3)23)21(15-16(2)22,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16,20H,4,15,22H2,1-3H3/t16-,20-/m0/s1 |
InChI Key |
FYQILXMAOLDNOY-JXFKEZNVSA-N |
SMILES |
CCC(C(CC(C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
Isomeric SMILES |
CC[C@@H](C(C[C@H](C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
Canonical SMILES |
CCC(C(CC(C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
Key on ui other cas no. |
54276-34-5 |
Synonyms |
1 alpha-acetyldinormethadol 1 alpha-acetyldinormethadol maleate 1 alpha-acetyldinormethadol maleate, (R*,R*)-(+-)-isomer 1 alpha-acetyldinormethadol maleate, (S-(R*,R*))-isomer 1 alpha-acetyldinormethadol, (-)-(S-(R*,R*))-isomer 1 alpha-acetyldinormethadol, (R-(R*,R*))-isomer 1 alpha-acetyldinormethadol, hydrochloride, (S-(R*,R*))-isomer dinor-LAAM dinorLAAM DNLAAM l-alpha-dinoracetylmethadol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.